FLLL32

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

FLLL32 is a cell-permeable analog of curcumin that inhibits JAK2-mediated phosphorylation of STAT3 on Tyr705 in cancer cells (IC50 = ~5 µM). It blocks signaling from IFN-α or IL-6 through JAK2/STAT3 and induces apoptosis in several types of cancer cells. This compound does not interfere with IFN-γ-induced STAT1 signaling and does not adversely affect the function or viability of immune cells. Through its effects on JAK2/STAT3 signaling, this compound enhances the chemo- and radiosensitivity of cancer cells.

This compound, a novel curcumin analogue, is a potent STAT3 inhibitor. This compound specifically reduced STAT3 phosphorylation at Tyr705 (pSTAT3) and induced apoptosis at micromolar amounts in human melanoma cell lines and primary melanoma cultures. This compound promoted loss of cell proliferation at lower concentrations than curcumin leading to caspase-3- dependent apoptosis. This compound may have potential for targeting multiple myeloma, glioblastoma, liver cancer, and colorectal cancer cells expressing constitutive STAT3 signaling.

Aplicaciones Científicas De Investigación

Tratamiento del Cáncer Oral

Se ha descubierto que FLLL32 desencadena la muerte celular apoptótica mediada por caspasas en células de cáncer oral humano {svg_1}. Inhibe la viabilidad celular del cáncer oral y aumenta la proporción de células en la fase G2/M {svg_2}. This compound también aumenta la expresión de la caspasa-3 escindida y la hemo oxigenasa-1 (HO-1), y activa proteínas como la caspasa-8, la caspasa-9, la caspasa-3, la PARP y las quinasas de proteína activadas por mitógenos (MAPK) en mecanismos moleculares relacionados con la apoptosis {svg_3}. Induce la apoptosis de las células de cáncer oral a través de la vía de señalización p38 MAPK {svg_4}.

Tratamiento del Osteosarcoma

Se ha demostrado que this compound disminuye la actividad y la expresión de unión al ADN de STAT3, e induce la apoptosis en líneas celulares de osteosarcoma {svg_5}. Promueve la pérdida de proliferación celular que lleva a la apoptosis dependiente de la caspasa-3, como lo demuestra la escisión de PARP y el aumento de la actividad de la caspasa 3/7 {svg_6}. Esto puede inhibirse mediante el tratamiento con el inhibidor pan-caspasa Z-VAD-FMK {svg_7}.

Tratamiento del Melanoma

Se ha encontrado que this compound inhibe el crecimiento de las células de melanoma e induce la apoptosis de las células cancerosas {svg_8}.

Tratamiento del Cáncer de Colon

This compound no solo promueve la apoptosis de las células de cáncer de colon, sino que también activa una respuesta inmune a las células cancerosas tolerantes al sistema inmunitario {svg_9}.

Mecanismo De Acción

Target of Action

FLLL32, a synthetic analog of curcumin, primarily targets the Signal Transducer and Activator of Transcription 3 (STAT3) protein . STAT3 is a transcription factor that plays a crucial role in tumor cell survival, proliferation, metastasis, and chemotherapy resistance . It is known to be constitutively activated in several types of cancer cells .

Mode of Action

This compound inhibits the phosphorylation of STAT3 at tyrosine residue 705 (Y705), which is a key step in the activation of STAT3 . This inhibition reduces STAT3 DNA binding activity and expression . This compound also selectively inhibits the induction of STAT3 phosphorylation by Interleukin-6 .

Biochemical Pathways

The inhibition of STAT3 by this compound affects several biochemical pathways. It leads to the downregulation of STAT3 transcriptional targets, including vascular endothelial growth factor (VEGF), survivin, and matrix metalloproteinase-2 (MMP2) . This compound also activates proteins such as caspase-8, caspase-9, caspase-3, PARP, and mitogen-activated protein kinases (MAPKs) in apoptosis-related molecular mechanisms .

Result of Action

This compound induces apoptosis in cancer cells . It promotes loss of cell proliferation leading to caspase-3-dependent apoptosis, as evidenced by PARP cleavage and increased caspase 3/7 activity . This results in the death of cancer cells .

Análisis Bioquímico

Biochemical Properties

FLLL32 plays a significant role in biochemical reactions by specifically targeting the signal transducer and activator of transcription 3 (STAT3) pathway. STAT3 is a transcription factor that is constitutively activated in many cancers and is involved in tumor cell survival, proliferation, metastasis, and chemotherapy resistance . This compound inhibits STAT3 phosphorylation and DNA binding activity, leading to the downregulation of STAT3 target genes such as vascular endothelial growth factor (VEGF), survivin, and matrix metalloproteinase-2 (MMP2) . This inhibition results in the induction of apoptosis in cancer cells.

Cellular Effects

This compound has been shown to induce apoptosis in various cancer cell lines, including osteosarcoma, melanoma, and oral cancer cells . It reduces STAT3 phosphorylation and decreases the expression of STAT3 target genes, leading to caspase-dependent apoptosis . In melanoma cells, this compound specifically reduces STAT3 phosphorylation at Tyr705 and induces apoptosis at micromolar concentrations . Additionally, this compound does not adversely affect the function or viability of immune cells from normal donors .

Molecular Mechanism

At the molecular level, this compound exerts its effects by inhibiting STAT3 phosphorylation and DNA binding activity . This inhibition leads to the downregulation of STAT3 target genes and the induction of apoptosis through the caspase pathway . This compound also activates proteins such as caspase-8, caspase-9, caspase-3, PARP, and mitogen-activated protein kinases (MAPKs) in apoptosis-related molecular mechanisms . The compound’s ability to inhibit STAT3 function and expression is partly mediated through the ubiquitin-proteasome pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has demonstrated stability and sustained activity over time. Studies have shown that this compound decreases STAT3 DNA binding and promotes loss of cell proliferation at lower concentrations than curcumin . The compound induces caspase-3-dependent apoptosis, as evidenced by PARP cleavage and increased caspase 3/7 activity . These effects are observed within 12-24 hours of treatment .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Studies have shown that significant increases in caspase 3/7 activity occur at 7.5 μM of this compound compared to curcumin at 10 μM . The compound exhibits dose-dependent antiparasitic activity against various Babesia species and Theileria equi . Additionally, this compound has been shown to ameliorate intestinal injury in a necrotizing enterocolitis model .

Metabolic Pathways

This compound is involved in metabolic pathways that regulate apoptosis and cell proliferation. The compound activates the p38 MAPK signaling pathway, leading to the induction of caspase-dependent apoptosis . This compound also affects the expression of heme oxygenase-1 (HO-1) and other apoptosis-related proteins . These metabolic pathways contribute to the compound’s antitumor activity.

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. The compound efficiently inhibits STAT3 phosphorylation and DNA binding activity in multiple myeloma, glioblastoma, liver cancer, and colorectal cancer cell lines . This compound selectively inhibits the induction of STAT3 phosphorylation by interleukin-6 but not STAT1 phosphorylation by interferon-gamma .

Subcellular Localization

This compound’s subcellular localization is primarily in the cytoplasm, where it inhibits STAT3 phosphorylation and DNA binding activity . The compound’s ability to translocate to the nucleus and regulate gene expression is crucial for its antitumor activity. This compound’s localization and activity are influenced by post-translational modifications and targeting signals that direct it to specific cellular compartments .

Propiedades

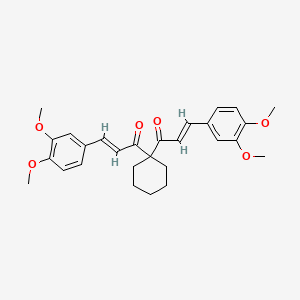

IUPAC Name |

(E)-3-(3,4-dimethoxyphenyl)-1-[1-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]cyclohexyl]prop-2-en-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32O6/c1-31-22-12-8-20(18-24(22)33-3)10-14-26(29)28(16-6-5-7-17-28)27(30)15-11-21-9-13-23(32-2)25(19-21)34-4/h8-15,18-19H,5-7,16-17H2,1-4H3/b14-10+,15-11+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQDROBVIYYEMDQ-WFYKWJGLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)C2(CCCCC2)C(=O)C=CC3=CC(=C(C=C3)OC)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)C2(CCCCC2)C(=O)/C=C/C3=CC(=C(C=C3)OC)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-O-(19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl) 1-O-[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] butanedioate](/img/structure/B612184.png)

![5-(2-fluoro-4-iodoanilino)-N-(2-hydroxyethoxy)imidazo[1,5-a]pyridine-6-carboxamide](/img/structure/B612207.png)